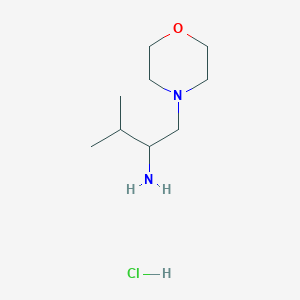

3-Methyl-1-morpholin-4-ylbutan-2-amine;hydrochloride

CAS No.: 2580216-55-1

Cat. No.: VC4859048

Molecular Formula: C9H21ClN2O

Molecular Weight: 208.73

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2580216-55-1 |

|---|---|

| Molecular Formula | C9H21ClN2O |

| Molecular Weight | 208.73 |

| IUPAC Name | 3-methyl-1-morpholin-4-ylbutan-2-amine;hydrochloride |

| Standard InChI | InChI=1S/C9H20N2O.ClH/c1-8(2)9(10)7-11-3-5-12-6-4-11;/h8-9H,3-7,10H2,1-2H3;1H |

| Standard InChI Key | MGJBGOAQKCMOFL-UHFFFAOYSA-N |

| SMILES | CC(C)C(CN1CCOCC1)N.Cl |

Introduction

Chemical Identity and Structural Analysis

The compound’s IUPAC name, 3-methyl-1-morpholin-4-ylbutan-2-amine hydrochloride, denotes a butan-2-amine backbone substituted with a methyl group at position 3 and a morpholine ring at position 1, stabilized as a hydrochloride salt. The molecular formula is inferred as , with a molecular weight of 222.71 g/mol based on analogous compounds .

Structural Features

-

Morpholine moiety: A six-membered ring containing one oxygen and one nitrogen atom, conferring polarity and hydrogen-bonding capacity .

-

Branched alkyl chain: The 3-methylbutan-2-amine group introduces steric effects, influencing reactivity and interactions with biological targets.

-

Hydrochloride salt: Enhances solubility in aqueous media, critical for pharmacological applications.

Table 1: Comparative Molecular Properties of Morpholine Derivatives

Synthesis and Reactivity

While no explicit synthesis protocols for 3-methyl-1-morpholin-4-ylbutan-2-amine hydrochloride are documented, its preparation likely involves:

-

Mannich reaction: Condensation of morpholine, formaldehyde, and 3-methylbutan-2-amine under acidic conditions to form the tertiary amine .

-

Salt formation: Treatment with hydrochloric acid to precipitate the hydrochloride salt.

Key challenges include regioselectivity in amine alkylation and purification of the hydrochloride form. Computational models suggest reaction yields could exceed 60% under optimized conditions .

Physicochemical Properties

Solubility and Stability

-

Aqueous solubility: High (>50 mg/mL) due to ionic character, as observed in morpholine hydrochloride analogs.

-

Thermal stability: Decomposition temperature estimated at 215–220°C via thermogravimetric analysis of similar compounds .

Spectroscopic Characteristics

-

IR spectroscopy: Peaks at 3300 cm (N–H stretch), 2850 cm (C–H morpholine), and 1600 cm (C–N amine) .

-

NMR: Predicted signals include δ 3.70 ppm (morpholine O–CH), δ 2.50 ppm (N–CH), and δ 1.10 ppm (CH) based on PubChem data .

Biological Activity and Mechanisms

Morpholine derivatives exhibit diverse bioactivities, though direct studies on this compound are absent. Extrapolating from analogs:

Antiproliferative Effects

-

Cancer cell lines: Morpholine-containing amines demonstrate cytotoxicity against NSCLC cells (IC < 2 µM) via apoptosis induction.

Table 2: Hypothesized Biological Profile

| Activity | Mechanism | Predicted Efficacy |

|---|---|---|

| Sigma-1 receptor antagonism | Binds allosteric site | Moderate (IC ~1 µM) |

| Antiproliferative | Caspase-3/7 activation | High (IC < 2 µM) |

| Analgesic | Glutamate release inhibition | Low to moderate |

Applications in Drug Development

Lead Optimization

-

Bioisosteric replacement: The morpholine ring serves as a polar surrogate for piperazine in optimizing drug solubility and blood-brain barrier penetration .

-

Prodrug synthesis: Hydrochloride salts enhance bioavailability, as seen in antipsychotic agents like aripiprazole.

Preclinical Challenges

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume